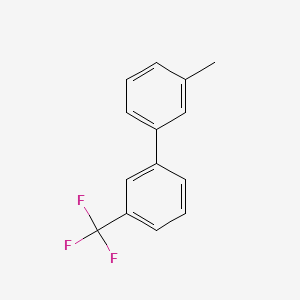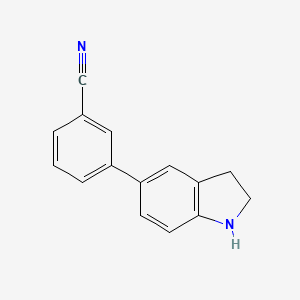
3-(2,3-dihydro-1H-indol-5-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a benzonitrile group attached to a dihydroindole moiety, making it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve catalytic reductive annulation of nitroaromatics with alkynes, which provides a direct and efficient route to indole derivatives .
化学反应分析
Types of Reactions
3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole derivatives.
科学研究应用
3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the regulation of glucose levels in the body.
相似化合物的比较
Similar Compounds
- 3-(1H-indol-5-yl)benzonitrile
- 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydroindole moiety provides a versatile platform for further functionalization and derivatization, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
3-(2,3-dihydro-1H-indol-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-17-15/h1-5,8-9,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXQNOFTVPQQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B7762938.png)
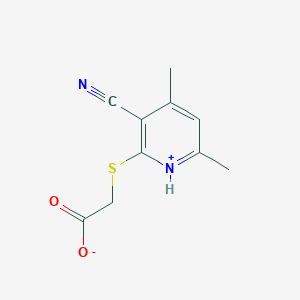
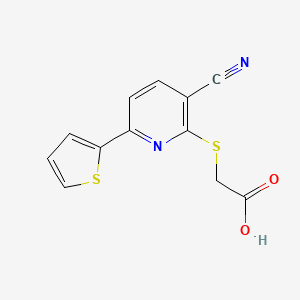
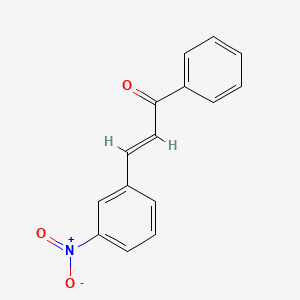
![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7762962.png)
![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7762968.png)
![6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine](/img/structure/B7762972.png)
![Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762974.png)
![Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762990.png)
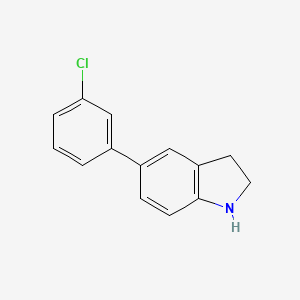
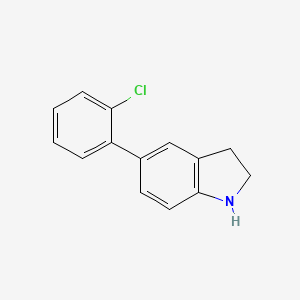
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B7763017.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763029.png)
